molecular formula C15H23Cl2NO B1456143 3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride CAS No. 1220019-79-3

3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride

Cat. No. B1456143
M. Wt: 304.3 g/mol
InChI Key: XCFPSMKPPGNZAY-UHFFFAOYSA-N
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Description

3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride, otherwise known as 4-sec-butyl-2-chlorophenoxy-piperidine hydrochloride, is an organic compound belonging to the class of piperidines. It is a colorless solid that is soluble in water and alcohols. This compound has a variety of applications in the scientific research field and has been studied extensively in recent years.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of piperidine derivatives are crucial for understanding the scientific applications of compounds like 3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride. Research has been focused on synthesizing various piperidine derivatives due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of 4-chloropiperidine hydrochloride is achieved through a series of chemical reactions starting from piperidin-4-one hydrochloride, highlighting the methods to introduce functional groups into the piperidine ring, which is a common structural motif in many pharmaceuticals (Zhang Guan-you, 2010).

Pharmacological Investigations

Piperidine derivatives are extensively studied for their pharmacological properties, including their potential as central nervous system agents. For example, Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used in treating various psychiatric disorders. This highlights the relevance of piperidine derivatives in developing therapeutic agents for treating mental health conditions (David Germann et al., 2013).

Antiviral and Antimicrobial Applications

Research into piperidine derivatives also extends into their use as antiviral and antimicrobial agents. For instance, studies on CCR5 antagonists, which are crucial for HIV-1 inhibition, have led to the synthesis of potent piperidine-based compounds. These findings underscore the utility of piperidine derivatives in creating new antiviral therapies that target specific aspects of viral entry into host cells (P. Finke et al., 2001).

Structural and Analytical Chemistry

In structural chemistry, the detailed analysis of piperidine derivatives provides insights into their molecular configurations, which is essential for designing drugs with specific pharmacological properties. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been elucidated, offering valuable data on the interaction patterns and conformational preferences of such compounds. This information is critical for understanding how structural features influence biological activity (M. Szafran et al., 2007).

properties

IUPAC Name

3-(4-butan-2-yl-2-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-3-11(2)12-6-7-15(14(16)9-12)18-13-5-4-8-17-10-13;/h6-7,9,11,13,17H,3-5,8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFPSMKPPGNZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride

CAS RN

1220019-79-3
Record name Piperidine, 3-[2-chloro-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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